N~1~-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide
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Overview
Description
N~1~-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide is a complex organic compound characterized by the presence of a furan ring, a phenylsulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide typically involves the following steps:
Formation of the Furylmethylamine Intermediate: This step involves the reaction of furfural with an amine to form furylmethylamine.
Acylation Reaction: The furylmethylamine is then reacted with an acyl chloride to form the corresponding acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Amines derived from the reduction of the carbonyl group.
Substitution: Compounds with substituted phenylsulfonyl groups.
Scientific Research Applications
N~1~-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide involves its interaction with specific molecular targets. The furan ring and phenylsulfonyl group are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-Fluorophenyl)-N-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide
- 2-amino-N-(2-furylmethyl)acetamide
- N-(tert-Butyl)-2-[(2-furylmethyl)amino]acetamide
Uniqueness
N~1~-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the furan ring and the phenylsulfonyl group allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[[2-(benzenesulfonamido)acetyl]amino]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c19-14(16-9-12-5-4-8-23-12)10-17-15(20)11-18-24(21,22)13-6-2-1-3-7-13/h1-8,18H,9-11H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNGDAKOQDAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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